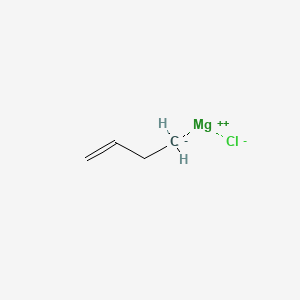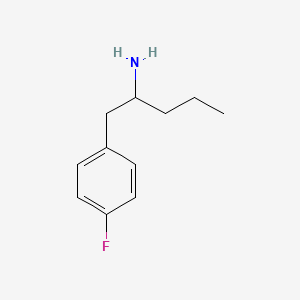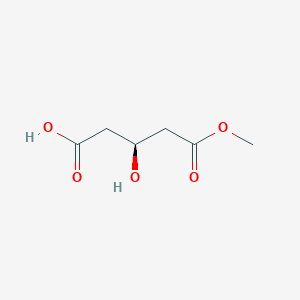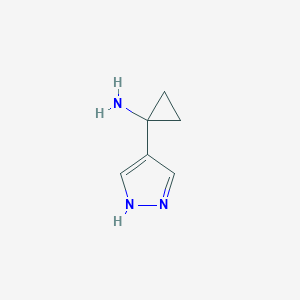![molecular formula C18H16N2 B11748139 (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline](/img/structure/B11748139.png)
(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a fused ring system combining an imidazole ring with a quinoline ring, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The specific synthesis of this compound would require additional steps to introduce the methyl and phenyl groups at the appropriate positions on the imidazoquinoline scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield quinoline N-oxide derivatives, while reduction could yield dihydroquinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazoquinoline derivatives.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Use in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions would depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a single fused ring system.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Imidazole: A simpler structure with a single five-membered ring containing two nitrogen atoms.
Uniqueness
(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline is unique due to its specific arrangement of functional groups and fused ring system, which confer distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C18H16N2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC 名称 |
(2R)-5-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C18H16N2/c1-13-11-18-19-16(14-7-3-2-4-8-14)12-20(18)17-10-6-5-9-15(13)17/h2-11,16H,12H2,1H3/t16-/m0/s1 |
InChI 键 |
GSNMLBYRSKZZTK-INIZCTEOSA-N |
手性 SMILES |
CC1=CC2=N[C@@H](CN2C3=CC=CC=C13)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC2=NC(CN2C3=CC=CC=C13)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748066.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11748069.png)

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748085.png)




![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748125.png)

![3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748146.png)


